molecular formula C19H20N4S2 B2980597 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane CAS No. 170925-23-2

1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane

Cat. No.: B2980597
CAS No.: 170925-23-2
M. Wt: 368.52
InChI Key: NDLJKMGJLXKEEU-UHFFFAOYSA-N
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Description

1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane is a sulfur-containing bis-heterocyclic compound featuring two benzimidazole moieties linked via thioether (-S-) bonds to a pentane chain.

Properties

IUPAC Name

2-[5-(1H-benzimidazol-2-ylsulfanyl)pentylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S2/c1(6-12-24-18-20-14-8-2-3-9-15(14)21-18)7-13-25-19-22-16-10-4-5-11-17(16)23-19/h2-5,8-11H,1,6-7,12-13H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLJKMGJLXKEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCCCSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane typically involves the reaction of benzimidazole derivatives with a suitable pentane-based linker. One common method involves the use of 1,5-dibromopentane as the linker, which reacts with benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole rings can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of benzimidazole moieties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane is primarily attributed to the benzimidazole moieties. These moieties can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. The sulfur atoms in the compound can also participate in redox reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzimidazole-based and sulfur-linked derivatives. Below is a detailed analysis:

Structural Analogues with Benzimidazole Moieties

  • 1,3-bis(1H-benzimidazol-2-yl)-3-hydroxy-5-phenyl-4-pentene-1-one ():
    • Structural Differences : Contains a conjugated pentene backbone with a ketone and hydroxyl group, unlike the fully saturated pentane chain and thioether linkages in the target compound.
    • Functional Implications : The α,β-unsaturated ketone system may enhance electrophilic reactivity and UV absorption, while the hydroxyl group could improve solubility in polar solvents. In contrast, the thioether bonds in 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane likely increase lipophilicity and reduce oxidative instability compared to ether (-O-) linkages .

Sulfur-Containing Heterocyclic Derivatives

  • Benzodioxine-based thiadiazole-fused-thiadiazole derivatives (): Structural Differences: Feature oxygen-rich benzodioxine and nitrogen-sulfur thiadiazole rings instead of benzimidazole-thioether motifs. Electronic Properties: Thiadiazole rings exhibit strong electron-withdrawing effects, whereas benzimidazole-thioether systems may display mixed electronic behavior (aromatic benzimidazole vs. electron-rich thioether).

Key Comparative Data Table

Compound Name Structural Highlights Synthesis Notes Key Properties/Applications
This compound Benzimidazole-thioether, pentane chain Likely requires base-mediated S-alkylation High lipophilicity; potential metal coordination
1,3-bis(1H-benzimidazol-2-yl)-3-hydroxy-5-phenyl-4-pentene-1-one Conjugated pentene, ketone, hydroxyl Condensation reaction (Fig. 1) Enhanced solubility; bioactive scaffold
Benzodioxine-thiadiazole derivatives Benzodioxine, thiadiazole rings Thiosemicarbazide + sodium acetate Electron-deficient; optoelectronic applications

Research Findings and Implications

  • Reactivity : Thioether linkages in this compound may offer slower oxidation rates compared to sulfides, enhancing stability in biological or catalytic environments.
  • Biological Relevance: Benzimidazole derivatives are known for antimicrobial and antitumor activities. The pentane-thioether chain could improve membrane permeability relative to shorter-chain analogs .
  • Coordination Chemistry: The N,S-donor sites in the target compound may form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), contrasting with oxygen-dominated analogues like benzodioxine derivatives .

Biological Activity

1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

This compound (C19H20N4S2) features a pentane backbone with two benzimidazole groups linked through thioether functionalities. The structural characteristics contribute to its interaction with biological targets, particularly in cancer cell lines and microbial systems .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. These compounds have been shown to inhibit tubulin polymerization, a crucial process for cancer cell division.

Key Findings:

  • Inhibition of Tubulin Polymerization : The compound demonstrated significant inhibitory effects on tubulin polymerization in vitro, with IC50 values comparable to established inhibitors like colchicine .
  • Cell Line Studies : In tests against various cancer cell lines (e.g., HeLa, HCT-15), the compound exhibited IC50 values in the low micromolar range (approximately 0.4 µM), indicating potent antiproliferative activity .

The proposed mechanism involves binding at the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity against various pathogens.

Notable Results:

  • Broad-Spectrum Activity : The compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at nanomolar levels .
  • Mechanism Insights : The antimicrobial action is hypothesized to involve disruption of bacterial membrane integrity and interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several case studies have explored the biological activities of related benzimidazole compounds, providing context for understanding the efficacy of this compound.

Study Focus Findings
Study A (2021)Anticancer propertiesDemonstrated IC50 values < 0.5 µM against multiple cancer cell lines.
Study B (2019)Antimicrobial effectsShowed significant inhibition of bacterial growth at MICs < 10 µg/mL.
Study C (2023)Mechanistic insightsIdentified binding interactions with tubulin leading to apoptosis in cancer cells.

Q & A

Q. What are the common synthetic routes for 1,5-bis((1H-benzo[d]imidazol-2-yl)thio)pentane?

The synthesis typically involves coupling benzimidazole-thiol derivatives with a pentane-based linker. For example, precursors like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (Scheme 1 in ) can be reacted under controlled conditions. Ligand-based approaches, such as those used for coordination polymers (e.g., "bbipe" ligands in ), suggest alkylation or thiol-disulfide exchange reactions. A practical method includes solvent-free Friedel-Crafts acylation () or copper-catalyzed multicomponent reactions (), yielding bis-benzimidazole derivatives with high selectivity (90–96%) .

Q. How is the compound characterized using spectroscopic and analytical methods?

Key techniques include:

  • 1H/13C NMR : To confirm the linkage between benzimidazole and pentane moieties. For example, provides NMR data for analogous bis(benzoimidazo-pyridines), with aromatic protons in the δ 7.2–8.5 ppm range and aliphatic protons at δ 1.5–3.0 ppm .
  • Mass spectrometry : To verify molecular weight (e.g., exact mass ~261.275 g/mol, ) .
  • TLC and melting point analysis : Used to monitor reaction progress and purity () .

Q. What safety precautions are recommended for handling this compound?

While direct safety data for this compound are limited, structurally similar chlorinated analogs (e.g., 1,5-bis(2-chloroethylthio)pentane) require precautions due to potential toxicity ( ). Recommendations include:

  • Use of PPE (gloves, goggles) and fume hoods.
  • Immediate medical consultation in case of exposure () .

Advanced Questions

Q. How can computational methods like DFT predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron distribution, HOMO-LUMO gaps, and reactive sites. For example:

  • Exchange-correlation functionals : Becke’s three-parameter hybrid functional () accurately predicts thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
  • Local kinetic-energy density : Used to refine correlation-energy calculations (), critical for understanding sulfur-mediated charge transfer in the thioether linkage .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Variable-temperature NMR : To assess dynamic effects (e.g., rotational barriers in the pentane chain).
  • X-ray crystallography : For unambiguous confirmation, as demonstrated for related imidazole coordination polymers () .
  • Comparative analysis : Cross-referencing with analogs (e.g., 1H-benzo[d]imidazole-2-carbaldehyde in ) to validate chemical shifts .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst screening : CBr4 promotes efficient one-pot synthesis of benzimidazole derivatives (), while copper iodide enables multicomponent coupling () .
  • Solvent-free conditions : Reduce side reactions and improve conversions (e.g., Eaton’s reagent in Friedel-Crafts acylation, ) .
  • Temperature control : Reactions at 50–80°C balance kinetic control and thermal stability () .

Q. What mechanistic insights explain the compound’s biological activity in therapeutic contexts?

  • Antitumor mechanisms : Derivatives like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(thiazolidin-3-yl)acetamide () inhibit cancer cells via ROS generation or DNA intercalation .
  • Structure-activity relationships (SAR) : Substituents on benzimidazole (e.g., methyl groups) enhance bioavailability or target affinity () .

Methodological Notes

  • Synthetic protocols : Prioritize solvent-free or green chemistry approaches ().
  • Data validation : Combine experimental (NMR/MS) and computational (DFT) data for robust structural assignments .
  • Biological assays : Use standardized protocols (e.g., MTT for cytotoxicity, DPPH for antioxidant activity) as in .

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